5-Iodoquinazolin-2-amine
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Overview
Description
5-Iodoquinazolin-2-amine is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of an iodine atom at the 5-position and an amino group at the 2-position of the quinazoline ring imparts unique chemical properties to this compound, making it a valuable compound in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodoquinazolin-2-amine typically involves the iodination of quinazolin-2-amine. One common method is the reaction of quinazolin-2-amine with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
5-Iodoquinazolin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted quinazoline derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of quinazoline N-oxides.
Reduction Products: Reduction can yield quinazoline amines or other reduced derivatives.
Scientific Research Applications
5-Iodoquinazolin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-Iodoquinazolin-2-amine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the iodine atom can enhance its binding affinity to certain targets, leading to increased biological activity. The exact pathways involved can vary depending on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloroquinazolin-2-amine
- 5-Bromoquinazolin-2-amine
- 5-Fluoroquinazolin-2-amine
Comparison
Compared to its halogenated analogs, 5-Iodoquinazolin-2-amine often exhibits higher reactivity due to the larger size and higher polarizability of the iodine atom. This can lead to differences in biological activity and chemical reactivity, making it a unique and valuable compound for specific applications.
Properties
Molecular Formula |
C8H6IN3 |
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Molecular Weight |
271.06 g/mol |
IUPAC Name |
5-iodoquinazolin-2-amine |
InChI |
InChI=1S/C8H6IN3/c9-6-2-1-3-7-5(6)4-11-8(10)12-7/h1-4H,(H2,10,11,12) |
InChI Key |
RKIWGTSBHLQOOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=NC=C2C(=C1)I)N |
Origin of Product |
United States |
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